molecular formula C20H21Cl2NO2 B15011977 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide CAS No. 288154-74-5

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B15011977
CAS No.: 288154-74-5
M. Wt: 378.3 g/mol
InChI Key: QEIAYPNWHOYCCL-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide is an organic compound with a complex structure It consists of a cyclohexyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-cyclohexylphenol, which is then reacted with chloroacetyl chloride to form 2-(4-cyclohexylphenoxy)acetyl chloride. This intermediate is subsequently reacted with 3,4-dichloroaniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide: shares structural similarities with other phenoxyacetamide derivatives.

    2-(4-tert-butylphenoxy)-N-(3,4-dichlorophenyl)acetamide: Similar structure but with a tert-butyl group instead of a cyclohexyl group.

    2-(4-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group may impart distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

CAS No.

288154-74-5

Molecular Formula

C20H21Cl2NO2

Molecular Weight

378.3 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24)

InChI Key

QEIAYPNWHOYCCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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